4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
The compound 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a derivative of the pyrrolopyridine family, which is known for its diverse biological activities and potential in drug discovery. While the provided papers do not directly discuss this specific compound, they do provide insights into the structural and electronic properties of related pyrrolopyridine derivatives.
Synthesis Analysis
The synthesis of related compounds, such as the ones described in the provided papers, typically involves multi-step organic reactions that may include the formation of pyrrolopyridine core, halogenation, and functionalization with various groups. For instance, the synthesis of radiolabeled pyridine derivatives for positron emission tomography (PET) imaging is an example of the complex synthetic routes that can be employed for such compounds .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives is characterized by a fused ring system that can significantly influence the electronic properties of the molecule. The experimental charge density distribution of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a related compound, has been studied using high-resolution X-ray diffraction, revealing the covalent nature of the bonds within the pyrrolopyridine skeleton .
Chemical Reactions Analysis
Pyrrolopyridine derivatives can participate in various chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions. The presence of a chloro substituent, as in the compounds studied, suggests potential reactivity for further functionalization through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The high-resolution X-ray diffraction data of a related compound indicates the presence of intermolecular hydrogen bonds, which can affect the compound's solubility and crystal packing . The electronic structure, as determined by DFT studies, shows a large HOMO-LUMO energy gap, implying high kinetic stability for the compound . The affinity for biological targets, such as nicotinic acetylcholine receptors, is also a significant chemical property, as demonstrated by the high affinity ligand described in the second paper .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have extensively used derivatives similar to 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine for the synthesis of various heterocyclic compounds. For instance, the efficient synthesis of 4-substituted 7-azaindole derivatives is possible through simple nucleophilic displacement reactions, demonstrating the versatility of pyrrolopyridine derivatives as building blocks in organic synthesis (Figueroa‐Pérez et al., 2006). Additionally, the nitration of triisopropylsilyl-protected pyrroles, a process somewhat related to the chemical manipulation of the mentioned compound, has been studied for the generation of nitro-substituted products, showcasing the chemical reactivity and potential for further functionalization (Kennedy et al., 2006).
Investigation of Photophysical Properties
The effect of substituents on the photophysical properties of pyrazolopyridine derivatives has been explored, highlighting the potential for using such compounds in the development of new materials with specific optical properties. Research in this area has led to the synthesis of fluorescent pyrazolopyridine annulated heterocycles, suggesting applications in materials science and molecular engineering (Patil et al., 2011).
Electronic Structure Analysis
A detailed experimental charge density distribution study on 4-chloro-1H-pyrrolo[2,3-b]pyridine, which shares a similar structural motif with the compound of interest, provides insight into its electronic structure and intermolecular interactions. This research could be foundational for understanding the chemical reactivity and bonding characteristics of related compounds (Hazra et al., 2012).
Application in Corrosion Inhibition
Although not directly related to the exact compound , research on pyrazolopyridine derivatives as potential corrosion inhibitors for mild steel in acidic environments suggests the broader applicability of pyrrolopyridine compounds in industrial settings. This underscores the potential for these compounds to be synthesized and modified for specific applications beyond pharmaceuticals and organic synthesis (Dandia et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves the coupling of two chemically differentiated fragments with the aid of a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions , which are key biochemical pathways in the synthesis of various organic compounds .
Result of Action
It’s worth noting that compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions , which are key in the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
properties
IUPAC Name |
(4-chloro-5-methylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2Si/c1-11(2)21(12(3)4,13(5)6)20-9-8-15-16(18)14(7)10-19-17(15)20/h8-13H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAROJOCZSCMOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CN2[Si](C(C)C)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640165 | |
Record name | 4-Chloro-5-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
942920-17-4 | |
Record name | 4-Chloro-5-methyl-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942920-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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